(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid

enzymatic resolution stereochemical purity L-aminoacylase

(2S,3R)-(+)-2-Amino-3-methylpent-4-enoic acid (CAS 249553-80-8), also designated Δ(4)-dehydroisoleucine, is a chiral γ,δ-unsaturated α-amino acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g·mol⁻¹. It bears a terminal alkene at C4–C5 and two defined stereocenters (2S,3R), which together confer a specific spatial arrangement that dictates its enzymatic recognition and downstream synthetic versatility.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B12984813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(C=C)C(C(=O)O)N
InChIInChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4-,5+/m1/s1
InChIKeyRXVINEUKGZXZAV-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S,3R)-(+)-2-Amino-3-methylpent-4-enoic Acid Is the Defined Chiral Building Block for Unsaturated Amino Acid Procurement


(2S,3R)-(+)-2-Amino-3-methylpent-4-enoic acid (CAS 249553-80-8), also designated Δ(4)-dehydroisoleucine, is a chiral γ,δ-unsaturated α-amino acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g·mol⁻¹ . It bears a terminal alkene at C4–C5 and two defined stereocenters (2S,3R), which together confer a specific spatial arrangement that dictates its enzymatic recognition and downstream synthetic versatility [1]. The compound is a direct precursor to L-alloisoleucine and to the (2S,3R,4R)-4,5-dihydroxyisoleucine residue found in amanita mushroom toxins, making stereochemical fidelity non-negotiable for any laboratory or production workflow that depends on these scaffolds [2].

Why Generic Substitution Fails for (2S,3R)-(+)-2-Amino-3-methylpent-4-enoic Acid


The title compound cannot be interchanged with its (2S,3S), (2R,3S), or (2R,3R) diastereomers, nor with singly chiral (2S)- or (2R)-2-amino-3-methylpent-4-enoic acid, because the spatial orientation of both the α-amino and β-methyl groups co-determines enzymatic processing and the stereochemical outcome of subsequent transformations . The C3 methyl configuration governs whether the molecule is accepted by L-aminoacylase and L-amino acid oxidase, while the C2 center controls the absolute configuration of the final product. Using an incorrect isomer would either halt the enzymatic resolution entirely or deliver the wrong enantiomer of the downstream target, rendering the synthetic route useless for stereochemically defined applications such as natural-product synthesis or proteomimetic construction [1].

Product-Specific Quantitative Evidence Guide for (2S,3R)-(+)-2-Amino-3-methylpent-4-enoic Acid


Enzymatic Stereoselectivity: Only the (2S,3R)-Isomer Survives the Two-Enzyme Resolution Cascade at >99% Purity

A scalemic mixture of N-trifluoroacetyl derivatives of 2-amino-3-methylpent-4-enoic acid composed of (2S,3R)- 90.0%, (2S,3S)- 3.2%, (2R,3S)- 5.9%, and (2R,3R)- 0.9% was subjected to Aspergillus L-aminoacylase. Only the (2S,3R)- and (2S,3S)-isomers were hydrolyzed. Subsequent treatment with Crotalus adamanteus L-amino acid oxidase selectively consumed the (2S,3S)-isomer, leaving the target (2S,3R)-isomer in more than 99% stereochemical purity . The (2R,3S)- and (2R,3R)-isomers were completely unreactive toward L-aminoacylase, precluding their conversion to free amino acid.

enzymatic resolution stereochemical purity L-aminoacylase L-amino acid oxidase

Diastereomeric Configuration Determines Product Identity: (2S,3R) Is the Exclusive Gateway to (2S,3R,4R)-4,5-Dihydroxyisoleucine

The patent method of Knittel et al. explicitly requires a (2S,3R)-2-amino-3-methylpent-4-enoic acid derivative as the substrate for Sharpless asymmetric dihydroxylation to produce (2S,3R,4R)-4,5-dihydroxyisoleucine, the key constituent of amanita mushroom toxins [1]. When the (2S,3S)-isomer is used under identical conditions, the diastereomeric (2S,3S,4S)-product is obtained, which is biologically irrelevant for amanita toxin activity [1]. No alternative starting material preserves the required 2S,3R,4R configuration.

dihydroxyisoleucine amanita toxin Sharpless dihydroxylation stereochemical relay

Commercial Purity Benchmarks: (2S,3R)-Isomer Available at 95–98% Chemical Purity with Defined Optical Rotation Sign

Commercially, the free base (2S,3R)-2-amino-3-methylpent-4-enoic acid is offered at ≥98% purity (Leyan, Chemscene) , while the hydrochloride salt is available at 95% purity from Sigma-Aldrich . The compound is dextrorotatory, designated (+), consistent with its (2S,3R) absolute configuration. In contrast, the (2S)-mono-chiral analog (CAS 1690275-41-2) is supplied at only 95% purity and lacks the defined C3 stereochemistry, resulting in a mixture of C3 epimers that cannot be used in stereospecific enzymatic or dihydroxylation protocols .

chemical purity optical rotation procurement specification

Terminal Alkene Reactivity Enables Orthogonal Functionalization Unavailable in Saturated Isoleucine Analogs

The C4–C5 terminal alkene of (2S,3R)-2-amino-3-methylpent-4-enoic acid permits olefin cross-metathesis, hydroboration-oxidation, epoxidation, and thiol-ene click reactions without affecting the α-amino acid core . Saturated analogs such as L-isoleucine (CAS 73-32-5) and L-alloisoleucine (CAS 1509-34-8) lack this reactive handle and require harsh C–H activation for side-chain modification, which often compromises stereochemistry at C2 or C3 . The ProM-3 and ProM-7 dipeptide scaffolds, for example, rely on the alkene for ring-closing metathesis to lock the PPII helix conformation; saturated building blocks would preclude scaffold rigidification [1].

terminal alkene cross-metathesis hydroboration click chemistry

Best Research and Industrial Application Scenarios for (2S,3R)-(+)-2-Amino-3-methylpent-4-enoic Acid


Synthesis of (2S,3R,4R)-4,5-Dihydroxyisoleucine for Amanita Toxin Research

The (2S,3R)-isomer serves as the obligatory olefinic precursor for Sharpless asymmetric dihydroxylation to yield the dihydroxyisoleucine residue of α-amanitin and related toxins. Any other diastereomer or the C3-epimerically undefined (2S)-analog leads to a non-natural diastereomer that cannot reconstitute toxin activity [1]. Laboratories engaged in amanita toxin structure–activity relationship studies or antibody-drug conjugate development should procure only the fully defined (2S,3R)-isomer.

Construction of PPII-Helix-Mimetic Dipeptide Scaffolds (ProM-3 and ProM-7)

The terminal alkene of (2S,3R)-2-amino-3-methylpent-4-enoic acid is used in ring-closing metathesis to rigidify proline-containing dipeptides into PPII helix conformations. These proteomimetics are designed to selectively bind protein domains that recognize PPII secondary structure, such as SH3 or WW domains [2]. The correct (2S,3R) stereochemistry ensures the desired spatial presentation of the side chain; epimerization at C3 disrupts PPII geometry.

Enzymatic Resolution Studies and Chiral Pool Expansion

Because the (2S,3R)-isomer is the only stereoisomer that survives the L-aminoacylase/L-amino acid oxidase cascade at >99% purity, it is the ideal substrate for laboratories developing new enzymatic resolution methods, investigating substrate specificity of amino acid oxidases, or seeking a stereochemically pure precursor for L-alloisoleucine and (R)-2-methylbutan-1-ol .

Orthogonally Functionalizable Amino Acid for Peptide Stapling and Bioconjugation

The γ,δ-unsaturated side chain permits thiol-ene click chemistry, olefin cross-metathesis, and hydroboration-oxidation on intact peptides without disturbing the α-amino acid backbone. This enables peptide stapling, fluorescent labeling, or PEGylation at a site remote from the amide bonds, a capability absent in saturated isoleucine or alloisoleucine building blocks . Procurement of the (2S,3R)-isomer ensures that the stereochemistry of both the amino acid and the resulting conjugate is fully defined.

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